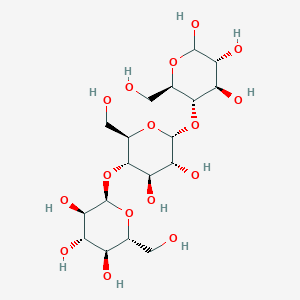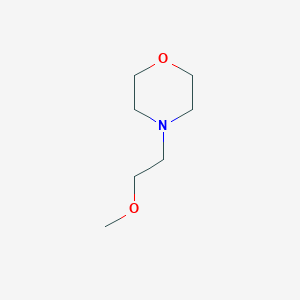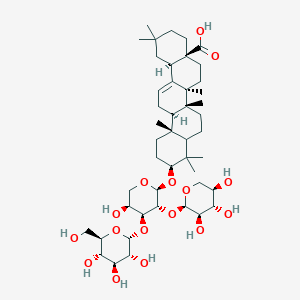
4-Bromo-N-ethylbenzenesulfonamide
Overview
Description
4-Bromo-N-ethylbenzenesulfonamide is a chemical compound with the formula C8H10BrNO2S . It has a molecular weight of 264.14 g/mol . It is a solid substance that should be stored in a dry, sealed place .
Synthesis Analysis
While specific synthesis methods for 4-Bromo-N-ethylbenzenesulfonamide were not found in the search results, it’s worth noting that the compound can be obtained from suppliers for research purposes .Molecular Structure Analysis
The InChI code for 4-Bromo-N-ethylbenzenesulfonamide is 1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Bromo-N-ethylbenzenesulfonamide has a boiling point of 342.5°C at 760 mmHg . It has a density of 1.529g/cm3 . The compound is solid at room temperature .Scientific Research Applications
Molecular Dynamics Simulations
4-Bromo-N-ethylbenzenesulfonamide: is utilized in molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals . These simulations aid researchers in visualizing molecular interactions and predicting the behavior of molecules in different environments.
Antibacterial Research
As part of the sulfonamide class, this compound exhibits antibacterial properties. It’s studied for its potential to inhibit carbonic anhydrase and dihydropteroate synthetase, which are enzymes involved in bacterial growth and replication .
Pharmacokinetics and Drug Development
The compound’s physicochemical properties, such as high gastrointestinal absorption and blood-brain barrier permeability, make it a candidate for drug development research. Its interaction with cytochrome P450 enzymes is also of interest .
Environmental Toxicity Studies
Research into the environmental impact of sulfonamides, including 4-Bromo-N-ethylbenzenesulfonamide , focuses on their biodegradability and potential to cause adverse effects in ecosystems .
Synthesis of Derivatives
This compound serves as a precursor in the synthesis of more complex molecules. Its reactivity due to the bromo and sulfonamide groups allows for the creation of a variety of derivatives with potential pharmacological activities .
Material Science
In material science, 4-Bromo-N-ethylbenzenesulfonamide is explored for its properties that could contribute to the development of new materials, especially in the creation of compounds with specific electrical or mechanical characteristics .
Analytical Chemistry
It’s used as a standard or reference compound in analytical chemistry to calibrate instruments and validate methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Veterinary Medicine
Similar to other sulfonamides, it may have applications in veterinary medicine as an antibacterial agent to treat infections in livestock, although its specific use in this field would require further investigation .
Mechanism of Action
While the specific mechanism of action for 4-Bromo-N-ethylbenzenesulfonamide was not found, sulfonamides, in general, are known to exhibit a range of pharmacological activities. They play a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPUEFFXFOOTDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173580 | |
| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-ethylbenzenesulfonamide | |
CAS RN |
1984-25-4 | |
| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)




![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)





